molecular formula C9H7F3O3 B12998863 Methyl 3-hydroxy-2-(trifluoromethyl)benzoate

Methyl 3-hydroxy-2-(trifluoromethyl)benzoate

Cat. No.: B12998863
M. Wt: 220.14 g/mol
InChI Key: UFOLGFDPMIYHML-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H7F3O3 It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a hydroxyl group, and the hydrogen atom at the 2-position is replaced by a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxy-2-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-2-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct trifluoromethylation of methyl 3-hydroxybenzoate using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). This reaction is usually performed under an inert atmosphere to prevent the oxidation of the trifluoromethylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-2-(trifluoromethyl)benzoate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-oxo-2-(trifluoromethyl)benzoic acid.

    Reduction: 3-hydroxy-2-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-hydroxy-2-(trifluoromethyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups, which are valuable in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor for the development of pharmaceuticals, especially those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Methyl 3-hydroxy-2-(trifluoromethyl)benzoate can be compared with other similar compounds such as:

    Methyl 3-hydroxybenzoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Methyl 2-(trifluoromethyl)benzoate:

    Methyl 3-(trifluoromethyl)benzoate: Lacks the hydroxyl group, leading to different chemical behavior and uses.

The presence of both the hydroxyl and trifluoromethyl groups in this compound makes it unique, providing a combination of properties that can be exploited in various scientific and industrial applications.

Properties

Molecular Formula

C9H7F3O3

Molecular Weight

220.14 g/mol

IUPAC Name

methyl 3-hydroxy-2-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H7F3O3/c1-15-8(14)5-3-2-4-6(13)7(5)9(10,11)12/h2-4,13H,1H3

InChI Key

UFOLGFDPMIYHML-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)O)C(F)(F)F

Origin of Product

United States

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